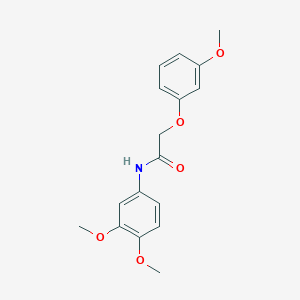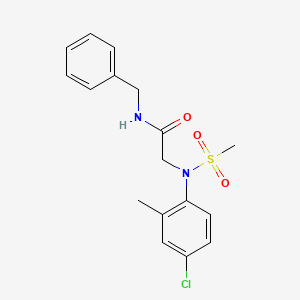
3-bromo-N'-cyclopentylidenebenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N'-cyclopentylidenebenzohydrazide, also known as BCBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCBH is a hydrazide derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a promising candidate for use in various applications.
Wirkmechanismus
The mechanism of action of 3-bromo-N'-cyclopentylidenebenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. 3-bromo-N'-cyclopentylidenebenzohydrazide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of abnormal cells in the body.
Biochemical and Physiological Effects:
3-bromo-N'-cyclopentylidenebenzohydrazide has been shown to exhibit significant biochemical and physiological effects in various studies. In addition to its antitumor activity, 3-bromo-N'-cyclopentylidenebenzohydrazide has also been shown to exhibit anti-inflammatory and antioxidant properties. These properties make 3-bromo-N'-cyclopentylidenebenzohydrazide a potential candidate for the development of new treatments for various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-bromo-N'-cyclopentylidenebenzohydrazide in lab experiments is its high potency and selectivity against cancer cells. 3-bromo-N'-cyclopentylidenebenzohydrazide has been shown to exhibit significant antitumor activity at low concentrations, making it a cost-effective and efficient option for cancer research. However, one of the limitations of using 3-bromo-N'-cyclopentylidenebenzohydrazide in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal concentration and exposure time of 3-bromo-N'-cyclopentylidenebenzohydrazide to minimize its toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research and development of 3-bromo-N'-cyclopentylidenebenzohydrazide. One of the most promising directions is the development of new cancer treatments based on 3-bromo-N'-cyclopentylidenebenzohydrazide. Further studies are needed to determine the optimal dose and exposure time of 3-bromo-N'-cyclopentylidenebenzohydrazide for different types of cancer. Additionally, the potential applications of 3-bromo-N'-cyclopentylidenebenzohydrazide in other fields such as anti-inflammatory and antioxidant therapies should be explored further. Finally, the development of new synthesis methods for 3-bromo-N'-cyclopentylidenebenzohydrazide that are more efficient and cost-effective could lead to its wider use in various applications.
In conclusion, 3-bromo-N'-cyclopentylidenebenzohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-bromo-N'-cyclopentylidenebenzohydrazide involves a multi-step process, and its unique chemical structure has made it a potential candidate for use in various applications. The research on 3-bromo-N'-cyclopentylidenebenzohydrazide has shown its potential in cancer treatment, anti-inflammatory and antioxidant therapies, and other areas. Further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
Synthesemethoden
The synthesis of 3-bromo-N'-cyclopentylidenebenzohydrazide involves a multi-step process that starts with the reaction of 3-bromo-benzohydrazide with cyclopentanone to form 3-bromo-N'-cyclopentylidenebenzohydrazide. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure a high yield of the desired product. The synthesis of 3-bromo-N'-cyclopentylidenebenzohydrazide has been optimized over the years to improve its efficiency and yield.
Wissenschaftliche Forschungsanwendungen
3-bromo-N'-cyclopentylidenebenzohydrazide has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of 3-bromo-N'-cyclopentylidenebenzohydrazide is in the field of medicinal chemistry. 3-bromo-N'-cyclopentylidenebenzohydrazide has been shown to exhibit significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
3-bromo-N-(cyclopentylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-5-3-4-9(8-10)12(16)15-14-11-6-1-2-7-11/h3-5,8H,1-2,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKADILAHISCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC(=CC=C2)Br)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643832 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)






![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)


![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)


![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)